molecular formula C10H8BrNO3S B1597906 Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate CAS No. 423768-50-7

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

Cat. No. B1597906
M. Wt: 302.15 g/mol
InChI Key: OIZZMDOBYXRSNQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is a related compound . It’s a solid substance stored at ambient temperature .


Synthesis Analysis

There are various methods for synthesizing thiophene-based compounds. For instance, nickel and palladium-based protocols are commonly used for the synthesis of functionalized regioregular polythiophenes . Direct arylation polymerization (DArP) is another method that has shown potential to lessen the drawbacks of conventional polymerization techniques .


Chemical Reactions Analysis

The chemical reactions of thiophene-based compounds often involve nickel and palladium-based catalytic systems . These systems are used in various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate has a boiling point of 396.4±50.0 °C and a density of 1.611±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

One of the primary applications of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in scientific research lies in its role as a precursor for the synthesis of pharmacologically active compounds and complex heterocyclic structures. For instance, Chapman et al. (1971) described the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including bromo-derivatives, highlighting its utility in creating pharmacologically relevant compounds. Similarly, Allin et al. (2005) utilized aryl radical building blocks, akin to the core structure of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, for radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This showcases the compound's role in synthesizing complex molecular architectures (Chapman et al., 1971; Allin et al., 2005).

Antimicrobial Activity

Research into the reactivity of similar compounds has led to the discovery of new heterocyclic systems with promising antimicrobial properties. Sirakanyan et al. (2015) explored the alkylation reactions of Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates to synthesize pentacyclic systems with antimicrobial activity against Staphylococcus aureus, indicating the potential of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate derivatives in the development of new antimicrobial agents (Sirakanyan et al., 2015).

Antioxidant Properties

Further, the synthesis of novel derivatives and their evaluation for biological activities, such as antioxidant properties, demonstrates the broad application of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in medicinal chemistry. Althagafi (2022) described the preparation of novel derivatives displaying significant inhibition of oxidative processes, suggesting their utility as antioxidants. This highlights the compound's potential in contributing to the development of therapeutics with antioxidant capabilities (Althagafi, 2022).

Safety And Hazards

These compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based compounds have been extensively studied for their potential applications in medicinal chemistry. They have shown promising results in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. Future research will likely continue to explore these applications and develop more efficient synthesis methods .

properties

IUPAC Name

ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZMDOBYXRSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380176
Record name ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate

CAS RN

423768-50-7
Record name ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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